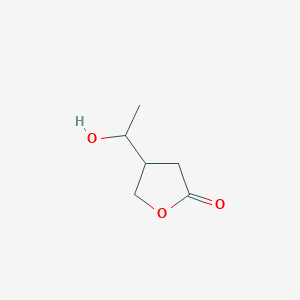
4-(1-Hydroxyethyl)-gamma-butanolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-hydroxyethyl)-gamma-butanolactone is a butan-4-olide that is gamma-butanolactone substituted by a 1-hydroxyethyl group at position 4. It has a role as a metabolite. It is a butan-4-olide and a secondary alcohol.
科学的研究の応用
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds related to 4-(1-Hydroxyethyl)-gamma-butanolactone exhibit significant antioxidant activity. For instance, studies have shown that certain derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant properties are attributed to the hydroxyl group present in the structure, enhancing electron donation capabilities.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a variety of pathogens. In vitro studies have revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The presence of specific functional groups in the molecule is believed to contribute to this activity by disrupting bacterial cell membranes.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's . This application highlights the compound's role in developing therapeutic strategies for neuroprotection.
Food Science Applications
1. Flavoring Agent
In food science, this compound is explored as a flavoring agent due to its pleasant aroma profile. It has been used in various food products to enhance flavor and aroma, particularly in fermented foods and beverages . The compound's ability to interact with other flavor compounds makes it valuable in food formulation.
2. Preservative Potential
The compound's antimicrobial properties also position it as a potential natural preservative in food products. Its effectiveness against spoilage organisms can help extend the shelf life of perishable goods while maintaining food safety standards .
Environmental Applications
1. Biodegradation Studies
Research has shown that this compound can be involved in biodegradation processes. Studies indicate that microorganisms can utilize this compound as a carbon source, leading to its breakdown and transformation into less harmful substances . This property is significant for bioremediation efforts aimed at cleaning up contaminated environments.
2. Green Chemistry Initiatives
The synthesis of this compound through environmentally friendly methods aligns with green chemistry principles. Its production from renewable resources and its potential applications in sustainable practices make it an attractive compound for research and development in green chemistry .
Case Studies
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
4-(1-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3 |
InChIキー |
SDQNMZALKPBELF-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)OC1)O |
正規SMILES |
CC(C1CC(=O)OC1)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















